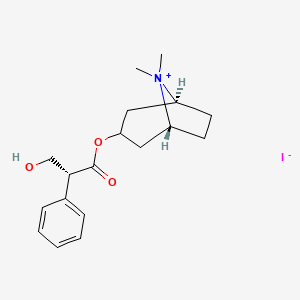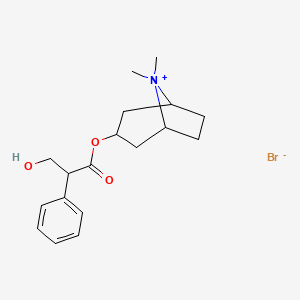
阿莫那非
描述
Amonafide, also known by its trade names Xanafide and Quinamed, is a drug that was being studied for the treatment of cancer . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides and is a potential topoisomerase inhibitor and DNA intercalator . It was being developed as an anti-cancer therapy by Antisoma .
Synthesis Analysis
Amonafide-related mono and bisintercalators have been synthesized by introducing a π-excedent furan or thiophene ring fused to the naphthalimide moiety . These compounds have shown an interesting antitumor profile . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .
Molecular Structure Analysis
Amonafide has a molecular formula of C16H17N3O2 . It is an imide derivative of naphthalic acid . The molecular weight of Amonafide is 283.32 g/mol .
Chemical Reactions Analysis
Amonafide-related mono and bisintercalators have been synthesized by modifying the introduction of a π-excedent furan or thiophene ring fused to the naphthalimide moiety . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .
Physical And Chemical Properties Analysis
Amonafide has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol . It is an imide derivative of naphthalic acid .
科学研究应用
DNA插入和拓扑异构酶II抑制
阿莫那非是一种DNA插入剂和拓扑异构酶II抑制剂,主要研究其抗癌特性。它正在临床开发中,用于治疗肿瘤疾病。阿莫那非的衍生物已被合成,以保留其抗癌特性,同时避免在人体内发生有毒代谢。这些衍生物被称为numonafides,表现出类似于阿莫那非的癌细胞选择性生长抑制、DNA插入和拓扑异构酶II抑制活性。它们有可能被开发为新型抗癌药物或作为阿莫那非的临床替代品(Norton等人,2008)。
特定癌症的抗癌活性
阿莫那非在Ⅱ期乳腺癌试验中表现出活性。然而,由于剂量限制性骨髓毒性,其临床进展受到阻碍。新型萘酰亚胺衍生物,如UNBS3157,已被合成,具有类似的抗癌特性,但毒性降低。这些衍生物在各种癌症模型中显示出优异的体内性能,包括小鼠白血病、小鼠乳腺腺癌以及人非小细胞肺癌和胰腺癌模型(Van Quaquebeke等人,2007)。
在治疗急性髓性白血病中的作用
阿莫那非在治疗耐药性和继发性急性髓性白血病(AML)中的潜在作用一直是人们关注的话题。尽管在治疗多药耐药、细胞遗传学不利的AML的老年患者的I期和II期研究中显示出前景,但当与阿糖胞苷联合使用时,它未能显示出随机研究中的生存优势(Freeman等人,2012)。
新型阿莫那非类似物及其机制
对新型阿莫那非类似物,如R16和M(2)-A,进行了研究。这些类似物显示出改善的抗癌活性,包括诱导细胞凋亡和细胞周期停滞,并且它们具有不同于传统拓扑异构酶II抑制剂的机制。它们已在动物模型中证明了对多药耐药细胞和某些肿瘤类型的疗效(Zhu等人,2007; Wang等人,2009)。
药代动力学研究
阿莫那非的药代动力学研究揭示了毒性与药代动力学变异性相关的变异性。已经确定乙酰化酶表型、种族和基线白细胞计数等因素会影响阿莫那非给药后的毒性程度(Ratain等人,1995)。
药物递送系统
药物递送系统方面取得了进展,例如MRI可见的阿莫那非洗脱藻酸盐微球,已被开发用于靶向动脉灌注化疗,特别是用于肝脏肿瘤。这些微球设计用于磁共振成像可见性和持续的药物释放曲线,显示出通过导管导向药物递送的潜力,同时降低全身毒性和改善治疗效果(Kim等人,2015)。
安全和危害
属性
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
| Record name | AMONAFIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amonafide | |
CAS RN |
69408-81-7 | |
| Record name | Amonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amonafide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amonafide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



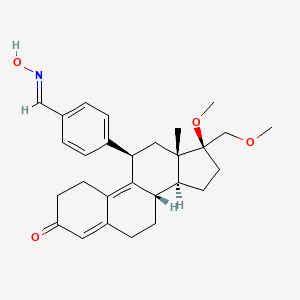
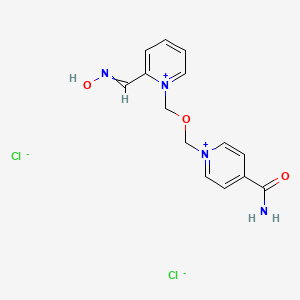
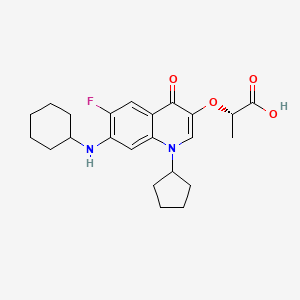
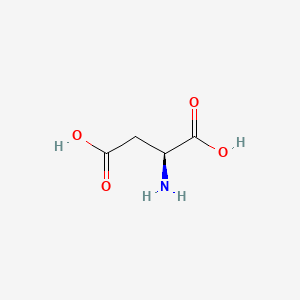
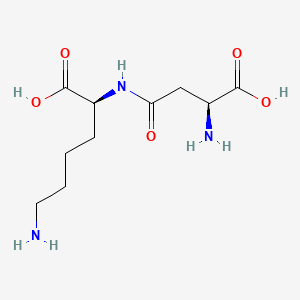
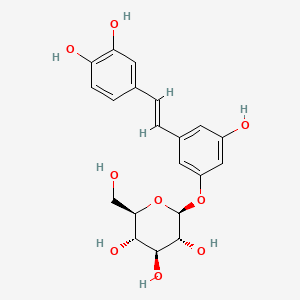
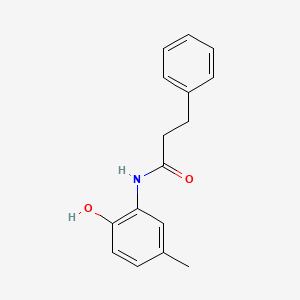

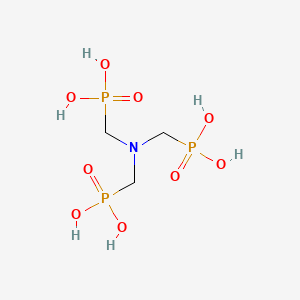
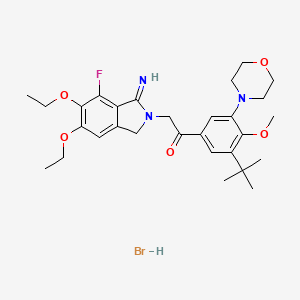
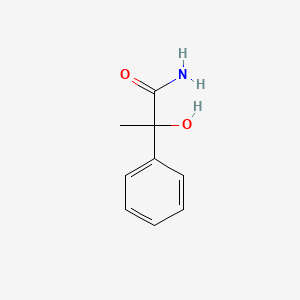
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
